4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid
Description
4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a 4-chlorobenzyloxy substituent at the 4-position of the thiophene ring and a carboxylic acid group at the 2-position. The 4-chlorophenylmethoxy group contributes to its lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, influencing solubility and reactivity .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-9-3-1-8(2-4-9)6-16-10-5-11(12(14)15)17-7-10/h1-5,7H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZILINEFUSITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CSC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502574-31-3 | |
| Record name | 4-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of the 4-Chlorophenylmethoxy Group: This step involves the reaction of 4-chlorophenylmethanol with a suitable thiophene derivative under basic conditions to form the 4-chlorophenylmethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Medicinal Applications
1.1 Anti-Cancer Properties
One of the most significant applications of 4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid is its potential as an anti-cancer agent. Research indicates that thiophene derivatives exhibit inhibitory effects on cancer cell proliferation. For instance, a patent describes methods for treating cellular proliferative disorders, including various types of cancer such as carcinomas and lymphomas, using compounds structurally related to thiophene derivatives . The compound's mechanism involves modulation of pathways associated with cell growth and survival, particularly those mediated by CDC7, PKA, and Akt .
1.2 Inhibition of TNF-α Production
This compound also demonstrates the ability to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory diseases such as rheumatoid arthritis and Crohn's disease. A recent study highlighted its effectiveness in reducing TNF-α levels, suggesting its potential use in treating autoimmune conditions .
Synthetic Chemistry
2.1 Green Chemistry Approaches
The compound can be synthesized through environmentally friendly methods that avoid toxic reagents. Recent advancements have focused on using dipyridyldithiocarbonate for the reduction of carboxylic acids to aldehydes or alcohols under mild conditions, which is relevant for modifying thiophene derivatives . Such methodologies enhance the sustainability of chemical processes involving this compound.
Material Science Applications
3.1 Organic Electronics
Thiophene derivatives are integral to the development of organic semiconductors due to their favorable electronic properties. The incorporation of this compound into polymer matrices can improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials benefit from the compound's ability to facilitate charge transport and enhance light absorption characteristics.
3.2 Photovoltaic Devices
Research has shown that thiophene-based compounds can be utilized in the fabrication of high-efficiency solar cells. The structural properties of this compound allow for effective π-stacking interactions, which are crucial for charge mobility in photovoltaic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Molecular Properties
Thiophene-2-carboxylic acid derivatives vary significantly based on substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid (CAS No. 1502574-31-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SARs).
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiophene ring substituted with a chlorophenyl group and a methoxy group. This unique arrangement contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have reported IC50 values indicating its effectiveness against COX-1 and COX-2 enzymes, essential targets for anti-inflammatory drugs .
- Antiproliferative Effects : Research indicates that this compound may inhibit the proliferation of cancer cells. Its structural features allow it to interfere with cellular processes, potentially through mechanisms involving tubulin polymerization inhibition, similar to other known anticancer agents .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 Values (μM) | Remarks |
|---|---|---|
| COX-1 Inhibition | 19.45 ± 0.07 | Comparable to standard anti-inflammatory drugs |
| COX-2 Inhibition | 23.8 ± 0.20 | Demonstrates selective inhibition |
| Antiproliferative Activity | 0.7 - 1.0 | Effective against prostate cancer cells |
| Anti-inflammatory Activity | Noted in vivo effects | Similar efficacy to celecoxib in animal models |
Case Studies
- Inhibition of COX Enzymes : A study utilized a COX inhibitor screening assay kit to evaluate the effects of various derivatives, including this compound. Results indicated significant inhibition of both COX-1 and COX-2 activities, suggesting its potential as an anti-inflammatory agent .
- Anticancer Activity : A series of experiments conducted on prostate cancer cell lines demonstrated that compounds structurally related to this compound exhibited potent antiproliferative effects, with IC50 values indicating strong cytotoxicity in low micromolar ranges .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
- Substituent Variations : The presence and position of substituents on the thiophene ring significantly affect the compound's reactivity and biological properties.
- Comparative Analysis : Similar compounds with different halogen substitutions or functional groups have shown varied biological activities, indicating that precise structural modifications can enhance or diminish efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid, and what critical reaction parameters must be controlled?
- Answer : The synthesis typically involves multi-step reactions, such as coupling a 4-chlorophenylmethoxy group to a thiophene-2-carboxylic acid backbone. Key steps include Friedel-Crafts alkylation or nucleophilic aromatic substitution under controlled conditions (e.g., anhydrous solvents, Lewis acid catalysts like AlCl₃). Temperature control (e.g., reflux at 80–110°C) and stoichiometric ratios of reactants are critical to avoid side products. Purification often requires column chromatography or recrystallization from polar aprotic solvents like DMSO .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions on the thiophene ring and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves spatial arrangements of the 4-chlorophenylmethoxy group and hydrogen-bonding patterns (e.g., dimerization via carboxylic acid groups) . FT-IR can validate functional groups like C=O (1700–1750 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) .
Q. What solvents and conditions are optimal for recrystallizing this compound to achieve >95% purity?
- Answer : Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) at low temperatures (4°C) is effective. For polar impurities, use DMF/water gradients. Monitor solubility using UV-Vis spectroscopy (λ_max ~270–300 nm for thiophene derivatives) to optimize solvent selection .
Advanced Research Questions
Q. How can reaction yields be improved when introducing the 4-chlorophenylmethoxy group to the thiophene ring?
- Answer : Optimize catalyst loading (e.g., 10 mol% CuI for Ullmann-type coupling) and employ microwave-assisted synthesis to reduce reaction times. Use bulky ligands (e.g., PPh₃) to minimize steric hindrance. Kinetic studies via HPLC-MS can identify intermediates and adjust reaction stoichiometry dynamically .
Q. What computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates charge distribution on the thiophene ring, identifying electrophilic centers. Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV), guiding predictions for regioselective attacks at the 5-position of the thiophene .
Q. How do conflicting spectroscopic data (e.g., NMR shifts vs. X-ray structures) arise, and how can they be resolved?
- Answer : Discrepancies may stem from dynamic effects (e.g., rotational barriers in solution) or crystal-packing forces altering bond angles. Compare solid-state NMR with X-ray data to reconcile differences. For ambiguous NOESY correlations, use variable-temperature NMR to probe conformational flexibility .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Answer : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated oxidation. Periodically assess purity via HPLC-DAD with a C18 column (acetonitrile/water + 0.1% TFA) .
Data Contradiction Analysis
Q. Why might biological activity assays (e.g., enzyme inhibition) show variability across studies?
- Answer : Variability arises from differences in assay conditions (pH, ionic strength) or impurities in compound batches. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates). Cross-reference with structurally analogous compounds (e.g., methyl 4-phenylthiophene-2-carboxylate) to isolate substituent-specific effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
